molecular formula C8H4ClNO4 B1624160 6-Chloro-7-nitro-3 H-isobenzofuran-1-one CAS No. 886497-05-8

6-Chloro-7-nitro-3 H-isobenzofuran-1-one

Cat. No.: B1624160
CAS No.: 886497-05-8
M. Wt: 213.57 g/mol
InChI Key: DDFGQBSKMPCIFX-UHFFFAOYSA-N
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Description

Overview of the Isobenzofuranone Class in Contemporary Chemical Research

Isobenzofuran-1(3H)-one, commonly known as phthalide (B148349), forms the core structure of a wide array of naturally occurring and synthetically important molecules. nih.gov This class of compounds is characterized by a benzene (B151609) ring fused to a γ-lactone ring. The isobenzofuranone scaffold is a prevalent motif in numerous natural products isolated from various plant and fungal species, often exhibiting a broad spectrum of biological activities. nih.govnih.gov

Contemporary chemical research continues to explore the isobenzofuranone framework due to its versatile chemical nature and its presence in pharmacologically active compounds. Researchers are actively developing novel synthetic methodologies to access diverse isobenzofuranone derivatives. These methods include the one-step conversion of o-alkylbenzoic acids and palladium-catalyzed cascade transformations of functionalized alkynes. nih.govacs.org The inherent reactivity of the lactone ring and the aromatic system allows for a wide range of chemical modifications, making isobenzofuranones valuable building blocks in organic synthesis.

Significance of Substituted Isobenzofuranones in Chemical Biology and Organic Synthesis

The introduction of various substituents onto the isobenzofuranone core dramatically modulates the molecule's physicochemical properties and biological activities. This has led to a significant focus on the synthesis and evaluation of substituted isobenzofuranones in the fields of chemical biology and organic synthesis.

In the realm of chemical biology, substituted isobenzofuranones have been investigated for a wide range of pharmacological effects, including antioxidant, antiplatelet, and antimicrobial activities. nih.govnih.gov For instance, studies on (Z)-3-benzylideneisobenzofuran-1(3H)-ones have demonstrated that the presence of electron-withdrawing or electron-donating groups can significantly enhance their potency as antioxidants and antiplatelet agents. nih.gov The position and nature of these substituents are crucial in determining the extent and specificity of their biological action.

From the perspective of organic synthesis, substituted isobenzofuranones serve as key intermediates in the construction of more complex molecular architectures. The substituents on the aromatic ring can direct further chemical transformations, enabling the regioselective synthesis of elaborate polycyclic systems. For example, the presence of a halogen, such as chlorine, can provide a handle for cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Similarly, a nitro group can be reduced to an amine, opening up a plethora of further functionalization possibilities. The strategic placement of substituents is therefore a powerful tool for synthetic chemists to build molecular diversity and access novel compounds with desired properties.

While specific research on the synthesis and reactivity of 6-Chloro-7-nitro-3H-isobenzofuran-1-one is not extensively documented in publicly available literature, the known chemistry of related substituted isobenzofuranones provides a strong foundation for understanding its potential applications and chemical behavior. The presence of both a chloro and a nitro group suggests that this compound could be a valuable precursor for the synthesis of a variety of more complex heterocyclic systems with potential biological significance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-7-nitro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO4/c9-5-2-1-4-3-14-8(11)6(4)7(5)10(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFGQBSKMPCIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428315
Record name 6-CHLORO-7-NITRO-3 H-ISOBENZOFURAN-1-ONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-05-8
Record name 6-CHLORO-7-NITRO-3 H-ISOBENZOFURAN-1-ONE
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URL https://comptox.epa.gov/dashboard/DTXSID90428315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886497-05-8
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Reactivity and Chemical Transformations of 6 Chloro 7 Nitro 3h Isobenzofuran 1 One Scaffolds

Elucidation of Reaction Mechanisms in Isobenzofuranone Formation and Derivatization

Understanding the reaction mechanisms is crucial for controlling the synthesis and subsequent functionalization of isobenzofuranone derivatives. The formation of the core structure and its derivatization often proceed through distinct, characterizable intermediates that dictate the final product.

The synthesis of the isobenzofuranone scaffold can be achieved through various routes, each involving unique key intermediates. A common method involves the condensation of 2-formylbenzoic acids (o-phthalaldehydic acids) with nucleophiles. mdpi.comimjst.org In these reactions, the 2-formylbenzoic acid exists in equilibrium with its cyclic hemiacetal isomer, the 3-hydroxyisobenzofuran-1-one, also known as a lactol. This lactol form is a critical intermediate, as nucleophilic attack occurs at the C3 carbon. For instance, reactions with primary amines proceed via nucleophilic substitution on this C3 carbon of the lactol intermediate to form N-(3-phthalidyl) amines. imjst.org The detection of fragments corresponding to the phthalidyl cation in mass spectrometry supports the formation of these C3-substituted products over Schiff bases, confirming the role of the lactol intermediate. imjst.org

In acid-catalyzed cascade reactions, other intermediates become significant. For example, the transformation of 2,3-dihydrobenzofurans can proceed via a diprotonated intermediate, which is stabilized by specific solvents and leads to ring-opening and subsequent recyclization to form different isomers. nih.gov In transition-metal-catalyzed syntheses, such as those employing palladium, organometallic species like σ-vinylpalladium intermediates are key. These are formed through the intramolecular carboxypalladation of an alkyne, initiating a cascade that leads to the fused heterocyclic system.

Reaction Type Key Intermediate(s) Description
Condensation with 2-Formylbenzoic Acid3-Hydroxyisobenzofuran-1-one (Lactol)A cyclic hemiacetal that is the reactive species for nucleophilic attack at the C3 position. imjst.org
Acid-Catalyzed RearrangementDiprotonated SpeciesFormed under strongly acidic conditions, facilitating ring-opening and rearrangement pathways. nih.gov
Palladium-Catalyzed Cyclizationσ-Vinylpalladium ComplexAn organometallic intermediate formed via intramolecular carboxypalladation, initiating a cyclization cascade.
Nucleophilic Aromatic SubstitutionMeisenheimer ComplexA resonance-stabilized, negatively charged carbanion formed by the addition of a nucleophile to the aromatic ring. libretexts.orglibretexts.org

This table provides an overview of key intermediates involved in the synthesis and derivatization of isobenzofuranone scaffolds.

The lactone ring of the isobenzofuranone scaffold is susceptible to cleavage under various conditions, particularly through nucleophilic attack, which can be followed by recyclization to generate novel heterocyclic structures. This ring-opening/recyclization strategy is a powerful tool in synthetic chemistry.

The process typically begins with the attack of a nucleophile on the electrophilic carbonyl carbon of the lactone. This breaks the C-O bond and opens the five-membered ring, forming a substituted 2-acylbenzoate derivative as an intermediate. This ring-opened intermediate can then undergo subsequent intramolecular reactions. For example, studies on related furan (B31954) systems show that a 2-carboxyaryl derivative can undergo recyclization and cyclization to form isochromene-1-ones. researchgate.net Similarly, base-promoted reactions of naphthoquinones with aminothiols can induce a ring-opening and rearrangement cascade, mediated by an indolyl group, to construct new polycyclic N-heterocycles. rsc.org

While direct studies on 6-chloro-7-nitro-3H-isobenzofuran-1-one are limited, the principles derived from related systems are applicable. The presence of the electron-withdrawing nitro group would further enhance the electrophilicity of the lactone carbonyl, making it more susceptible to nucleophilic ring-opening. The resulting intermediate could then be trapped intramolecularly to afford a diverse range of fused heterocyclic systems, a strategy widely employed in the synthesis of complex molecules. researchgate.net

Transformations Involving Nitro and Chloro Substituents on the Isobenzofuranone Ring

The chloro and nitro groups on the 6- and 7-positions, respectively, are not merely passive substituents; they are reactive handles that enable a variety of chemical transformations, fundamentally influencing the synthetic utility of the scaffold.

The electronic properties of the 6-chloro-7-nitro-3H-isobenzofuran-1-one scaffold are dominated by the powerful electron-withdrawing nature of the nitro group. This has profound and opposite effects on nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a leaving group (like a halogen) dramatically accelerates the rate of nucleophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com In the case of 6-chloro-7-nitro-3H-isobenzofuran-1-one, the 7-nitro group is positioned ortho to the 6-chloro atom. This arrangement strongly activates the chlorine atom for displacement by a wide range of nucleophiles (e.g., alkoxides, amines, thiolates).

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. libretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

This pathway is highly efficient for introducing new functional groups at the C6 position of the isobenzofuranone ring.

Electrophilic Aromatic Substitution (EAS): In stark contrast, the isobenzofuranone ring in this compound is strongly deactivated towards electrophilic attack. The nitro group is a powerful deactivating group and a meta-director. masterorganicchemistry.com Coupled with the deactivating effect of the chloro substituent and the carbonyl group of the lactone, the aromatic ring is rendered highly electron-deficient and thus unreactive towards common electrophiles used in reactions like Friedel-Crafts alkylation/acylation or further nitration.

The nitro group is readily transformed into other functionalities, with reduction being the most common and synthetically useful transformation.

Reduction: The selective reduction of an aromatic nitro group to a primary amine is a cornerstone of organic synthesis. scispace.com This transformation is particularly valuable as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group, completely altering the ring's reactivity. masterorganicchemistry.com A variety of reagents can achieve this reduction chemoselectively, leaving the chloro substituent and the lactone ring intact. niscpr.res.in

The reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. nih.gov

Reagent System Conditions Selectivity Reference
Fe, Sn, or Zn in acid (e.g., HCl)Acidic, often with heatingHigh selectivity for NO₂ over C-Cl bonds. masterorganicchemistry.com
Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni)Neutral, various pressures/temperaturesHighly effective; can sometimes cause dehalogenation under harsh conditions. masterorganicchemistry.comwikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or biphasic mediaMild and selective reagent. wikipedia.org
Hydrazine Glyoxylate with Zn or MgRoom TemperatureRapid and selective reduction without hydrogenolysis of halogens. niscpr.res.in
Sodium Borohydride (B1222165) (NaBH₄) with Ni(PPh₃)₄Ethanol, Room TemperatureA modified borohydride system capable of reducing nitro groups. jsynthchem.com

This table summarizes common reagents for the selective reduction of aromatic nitro groups to amines.

The resulting 7-amino-6-chloro-3H-isobenzofuran-1-one is a valuable intermediate for the synthesis of fused heterocyclic compounds, dyes, and biologically active molecules.

Oxidation: The oxidation of the 6-chloro-7-nitro-3H-isobenzofuran-1-one scaffold is less common. The aromatic ring is highly electron-deficient and resistant to oxidative degradation under normal conditions. Oxidation would likely require harsh conditions that could degrade the entire molecule. However, if the C3 position were substituted with an alkyl group, benzylic oxidation could be a potential transformation pathway.

Photochemical Reactivity of Nitroisobenzofuranones

The photochemistry of nitroaromatic compounds is a rich field, involving various transformations initiated by the absorption of UV light. While specific studies on the photochemical reactivity of 6-chloro-7-nitro-3H-isobenzofuran-1-one are not widely reported, the behavior of related nitro compounds provides insight into potential reaction pathways.

Upon irradiation, nitroaromatic compounds are promoted to an excited state. This excited species can undergo several reactions. One common pathway is intramolecular hydrogen abstraction, often from an ortho substituent, leading to rearrangements. For instance, the irradiation of α,β-unsaturated nitro compounds can lead to isomerization and the formation of novel products like aldehydes and furan derivatives. rsc.org

For a molecule like 6-chloro-7-nitro-3H-isobenzofuran-1-one, potential photochemical reactions could include:

Photoreduction: In the presence of a hydrogen donor, the excited nitro group could be reduced, potentially leading to nitroso, hydroxylamino, or even amino products.

Rearrangement: The excited state could undergo rearrangement, possibly involving the lactone ring or the substituents.

Photosubstitution: In some cases, light can promote the substitution of a leaving group on an aromatic ring, offering an alternative to thermal SNAr reactions.

These potential pathways remain speculative without direct experimental evidence but are based on the established photochemical principles of nitroaromatic compounds.

Electrochemical Behavior of Halogenated and Nitro-Substituted Isobenzofuranones

The electrochemical behavior of compounds like 6-Chloro-7-nitro-3H-isobenzofuran-1-one is dominated by the reduction of the aromatic nitro group. This process is a cornerstone of the electrochemistry of nitroaromatic compounds and has been extensively studied. uchile.cl The presence of both a chloro and a nitro group on the benzene (B151609) ring, along with the fused lactone ring, significantly influences the electron density of the molecule and, consequently, its reduction potential.

General Mechanism of Nitro Group Reduction:

The electrochemical reduction of a nitroaromatic compound (Ar-NO₂) typically proceeds in a stepwise manner. In aqueous media, the process is often irreversible and involves multiple electrons and protons. researchgate.net The initial and most critical step is a one-electron reduction to form a nitro radical anion (Ar-NO₂⁻). uchile.cl The stability of this radical anion is a key factor in the subsequent reaction pathway.

In protic media, the reduction generally follows a four-electron, four-proton pathway to yield a hydroxylamine derivative (Ar-NHOH). researchgate.net This can be followed by a further two-electron, two-proton reduction to the corresponding amine (Ar-NH₂). taylorfrancis.com

Nitro to Nitro Radical Anion: Ar-NO₂ + e⁻ ⇌ Ar-NO₂⁻

Nitro Radical Anion to Hydroxylamine: Ar-NO₂⁻ + 4H⁺ + 3e⁻ → Ar-NHOH + H₂O

Hydroxylamine to Amine: Ar-NHOH + 2H⁺ + 2e⁻ → Ar-NH₂ + H₂O

Influence of Substituents:

The presence of electron-withdrawing groups, such as the chloro and nitro groups, on the aromatic ring facilitates the reduction process. minia.edu.eglibretexts.org These groups decrease the electron density on the nitro group, making it more susceptible to accepting an electron. Consequently, the reduction potential becomes less negative compared to unsubstituted nitrobenzene. The chloro group, being a halogen, exerts a deactivating inductive effect, withdrawing electron density from the ring. msu.edulibretexts.org The nitro group itself is a strong deactivating group. minia.edu.eg

Expected Electrochemical Behavior of 6-Chloro-7-nitro-3H-isobenzofuran-1-one:

Based on the principles outlined above, the electrochemical reduction of 6-Chloro-7-nitro-3H-isobenzofuran-1-one, likely studied using techniques like cyclic voltammetry, would be expected to show a prominent cathodic peak corresponding to the irreversible reduction of the 7-nitro group. researchgate.netwikipedia.org

The potential at which this reduction occurs would be influenced by the solvent system and, most critically, the pH of the medium due to the involvement of protons in the reaction. researchgate.net In comparison to other nitroaromatic compounds, the presence of the additional electron-withdrawing chloro group and the fused lactone system would likely shift the reduction potential to less negative values.

For comparative purposes, the table below shows the first reduction potentials of some other nitroheterocyclic compounds, which can provide a general reference for the potential range in which the reduction of 6-Chloro-7-nitro-3H-isobenzofuran-1-one might be observed. It is important to note that these values are highly dependent on the experimental conditions.

Compound NameFirst Reduction Potential (Ep,c vs. NHE)Reference
Compound 1 (a nitroimidazole derivative)-340 mV researchgate.net
Metronidazole-645 mV researchgate.net

This table is for illustrative purposes to provide context for the reduction potentials of nitroaromatic compounds.

The subsequent electrochemical behavior, such as the potential oxidation of the formed hydroxylamine or amine products, would also be observable in cyclic voltammetry experiments, potentially showing anodic peaks on the reverse scan.

Spectroscopic and Advanced Analytical Characterization Methodologies for Isobenzofuranone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of isobenzofuranone derivatives. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity of atoms and the spatial relationships between different parts of the molecule can be established.

The structural confirmation of isobenzofuranone derivatives is heavily reliant on a combination of NMR experiments. While direct experimental data for 6-Chloro-7-nitro-3H-isobenzofuran-1-one is not extensively published, the analysis of related substituted isobenzofuranones provides a strong basis for predicting its spectral characteristics. nih.gov

¹H NMR: In the proton NMR spectrum of a typical isobenzofuranone, the protons on the aromatic ring will appear as multiplets or distinct doublets and triplets, depending on the substitution pattern. For 6-Chloro-7-nitro-3H-isobenzofuran-1-one, the two aromatic protons would be expected to show distinct chemical shifts due to the anisotropic effects of the chloro and nitro groups. The methylene (B1212753) protons at the C3 position (the -CH2- in the furanone ring) typically appear as a singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C=O) of the lactone ring is characteristically found at a downfield chemical shift, often in the range of 165-170 ppm. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing or electron-donating nature of the substituents. In the case of 6-Chloro-7-nitro-3H-isobenzofuran-1-one, the nitro and chloro substituents would significantly impact the chemical shifts of the attached and adjacent carbons.

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range couplings between protons and carbons (typically over two or three bonds). For instance, correlations from the methylene protons at C3 to the carbonyl carbon (C1) and the aromatic carbons would confirm the isobenzofuranone core structure.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, which complements the information from the standard ¹³C NMR spectrum.

A study on substituted isobenzofuranone derivatives highlighted the use of these techniques to confirm their structures. For example, in 3-methyl-3-(tosylmethyl)isobenzofuran-1(3H)-one, the aromatic and methyl protons were clearly identified in the ¹H NMR spectrum, and the full carbon skeleton was assigned using ¹³C NMR and 2D techniques. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Chloro-7-nitro-3H-isobenzofuran-1-one (Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-4~8.0 - 8.2d
H-5~7.8 - 8.0d
H-3 (CH₂)~5.3 - 5.5s

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Chloro-7-nitro-3H-isobenzofuran-1-one (Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.)

CarbonPredicted Chemical Shift (ppm)
C-1 (C=O)~168
C-3 (CH₂)~70
C-3a~125
C-4~130
C-5~128
C-6~140
C-7~150
C-7a~135

Computational methods are increasingly used to complement experimental NMR data. By calculating theoretical NMR chemical shifts using quantum mechanical models, such as Density Functional Theory (DFT), it is possible to compare them with experimental values. This comparison can help to confirm the proposed structure or to distinguish between possible isomers. For complex molecules, this integrated approach provides a higher level of confidence in the structural assignment. Studies on substituted isobenzofuranones have successfully employed methods like the GIAO (Gauge-Including Atomic Orbital) method at the B3LYP level of theory to calculate ¹H NMR chemical shifts, showing good agreement with experimental data. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

HR-ESI-MS is a soft ionization technique that is particularly useful for the analysis of moderately polar and thermally labile compounds like isobenzofuranone derivatives. It allows for the precise determination of the molecular weight, typically with an accuracy of a few parts per million (ppm). This high accuracy enables the unambiguous determination of the elemental formula of the parent ion. For 6-Chloro-7-nitro-3H-isobenzofuran-1-one (C₈H₄ClNO₄), the expected exact mass can be calculated and compared with the measured value to confirm its composition. The fragmentation pattern observed in the MS/MS spectrum can further corroborate the structure by showing characteristic losses of small molecules like CO, NO₂, or Cl. Research on various functionalized isobenzofuran-1(3H)-ones has demonstrated the utility of HR-ESI-MS in confirming their molecular formulas. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

For an isobenzofuranone derivative like 6-Chloro-7-nitro-3H-isobenzofuran-1-one, the IR spectrum would be expected to show several characteristic absorption bands:

A strong absorption band for the lactone carbonyl (C=O) stretching vibration, typically in the region of 1760-1780 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. bohrium.com

C-Cl stretching vibrations, which typically appear in the fingerprint region below 800 cm⁻¹.

C-O stretching vibrations for the lactone ether linkage.

The IR spectrum of a related compound, 1-Chloro-3-nitrobenzene, shows characteristic nitro group absorptions, which supports the expected spectral features for the title compound. chemicalbook.com

Table 3: Expected IR Absorption Bands for 6-Chloro-7-nitro-3H-isobenzofuran-1-one

Functional GroupExpected Absorption Range (cm⁻¹)
Lactone C=O1760 - 1780
Aromatic C-H> 3000
Nitro NO₂ (asymmetric)1500 - 1560
Nitro NO₂ (symmetric)1345 - 1385
C-O (ether)1200 - 1300
C-Cl< 800

Chiroptical Spectroscopy (Circular Dichroism, CD) for Absolute and Relative Configuration Determination

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is essential for determining the stereochemistry of chiral molecules. CD measures the differential absorption of left and right circularly polarized light. For isobenzofuranone derivatives that are chiral, either due to a chiral center at the C3 position or due to atropisomerism, CD spectroscopy can be used to determine their absolute and relative configurations.

The CD spectrum provides information about the spatial arrangement of the chromophores within the molecule. The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the stereochemistry of the molecule through empirical rules or by comparison with the calculated CD spectra of known conformers. For instance, studies on chiral 4-pyrrolidinyl substituted 2(5H)-furanones have shown that the sign of the Cotton effects associated with the n-π* and π-π* transitions can be related to the stereochemistry of the molecule. nih.govresearchgate.net While 6-Chloro-7-nitro-3H-isobenzofuran-1-one itself is achiral, derivatives with a substituent at the C3 position would be chiral, and their stereochemistry could be investigated using chiroptical methods.

X-ray Crystallography for Solid-State Structure Determination and Noncovalent Interaction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional atomic arrangement of crystalline solids. For isobenzofuranone derivatives, this method provides unequivocal evidence of their molecular conformation, stereochemistry, and the intricate network of noncovalent interactions that dictate their crystal packing. While a specific crystal structure for 6-Chloro-7-nitro-3H-isobenzofuran-1-one is not publicly documented, analysis of closely related isobenzofuranone and nitro-aromatic structures provides significant insight into its expected solid-state characteristics.

The crystal structure of a 3-substituted isobenzofuran-1(3H)-one derivative was solved and refined, revealing a triclinic P-1 space group with two independent molecules in the asymmetric unit. arabjchem.org The core isobenzofuranone (phthalide) group in such compounds is typically planar or nearly planar. arabjchem.org For instance, in one analyzed structure, the largest deviation from the mean plane of the phthalide (B148349) group was only -0.081 Å. arabjchem.org This planarity is a key feature that influences crystal packing.

Noncovalent interactions (NCIs) are fundamental in governing the supramolecular assembly of molecules in the crystal lattice. researchgate.netnih.gov In the case of 6-Chloro-7-nitro-3H-isobenzofuran-1-one, the presence of chloro and nitro substituents introduces possibilities for a variety of specific and influential NCIs. The nitro group is a particularly strong actor in directing molecular self-assembly, participating in hydrogen bonds and other interactions. researchgate.net Studies on nitro-substituted chalcones and benzoates show that C-H···O and N-H···O hydrogen bonds, along with π-π stacking interactions, are dominant contributors to the crystal packing. mdpi.commdpi.com The geometry of these interactions, such as the formation of planar S(6) rings through intramolecular hydrogen bonds, can significantly stabilize the molecular conformation. mdpi.com

Below is a representative table of crystallographic data for a related isobenzofuranone derivative.

ParameterValueReference
Compound3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one arabjchem.org
FormulaC14H13N3O2 arabjchem.org
Crystal SystemTriclinic arabjchem.org
Space GroupP-1 arabjchem.org
a (Å)7.9351(4) arabjchem.org
b (Å)11.1687(6) arabjchem.org
c (Å)16.1281(9) arabjchem.org
α (°)73.713(5) arabjchem.org
β (°)80.362(5) arabjchem.org
γ (°)72.882(4) arabjchem.org
Volume (ų)1300.1(1) arabjchem.org
Z4 arabjchem.org

Advanced Chromatographic Techniques for Purification and Characterization

Chromatographic methods are indispensable for the isolation, purification, and analytical assessment of synthetic compounds like 6-Chloro-7-nitro-3H-isobenzofuran-1-one.

Column Chromatography Methodologies

Column chromatography is the standard technique for purifying reaction mixtures to isolate desired products. For benzofuran (B130515) and isobenzofuranone derivatives, silica (B1680970) gel is the most commonly employed stationary phase. mdpi.com The purification process involves dissolving the crude product mixture and loading it onto a column packed with silica gel. A solvent system, the mobile phase, is then passed through the column to elute the components at different rates based on their polarity and interaction with the stationary phase.

A frequently used mobile phase for these types of compounds is a mixture of a non-polar solvent like petroleum ether (or hexane) and a more polar solvent such as ethyl acetate. mdpi.com The ratio of these solvents is optimized to achieve effective separation of the target compound from impurities and starting materials. Progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). mdpi.com

ParameterDescriptionReference
Stationary PhaseSilica Gel (e.g., 200-300 mesh) mdpi.com
Mobile Phase (Eluent)Petroleum Ether / Ethyl Acetate mixture mdpi.com
Typical Ratio5:1 (v/v), adjusted based on compound polarity mdpi.com
MonitoringThin-Layer Chromatography (TLC) mdpi.com

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to assess the purity of a compound and to separate components of a mixture with high resolution. For compounds in the furanocoumarin and isoflavonoid (B1168493) classes, which share structural similarities with isobenzofuranones, reversed-phase HPLC (RP-HPLC) is the method of choice. nih.govnih.gov

In a typical RP-HPLC setup, a non-polar stationary phase, most commonly a C18-bonded silica column, is used with a polar mobile phase. nih.gov A gradient elution system, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. nih.gov For instance, a gradient of acetonitrile (B52724) and an acidified aqueous solution (e.g., with 0.1% phosphoric acid) is effective for separating furanocoumarin derivatives. nih.gov

Detection is commonly performed with a photodiode array (PDA) or UV-Vis detector, which allows for the monitoring of the elution at specific wavelengths and can also provide UV-absorption spectra to aid in peak identification. nih.gov The characteristic absorption maximum for furanocoumarins is often around 311 nm, which can serve as a starting point for method development for isobenzofuranone derivatives. nih.gov

ParameterDescriptionReference
ModeReversed-Phase (RP-HPLC) nih.govnih.gov
Stationary Phase/ColumnC18-bonded silica (e.g., Capcell Pak SG-Phenyl, 4.6 mm x 25 cm, 5 µm) nih.govnih.gov
Mobile PhaseGradient system of Acetonitrile and acidified water (e.g., 0.1% Phosphoric Acid) nih.gov
DetectorPhotodiode Array (PDA) or UV-Vis nih.gov
Detection WavelengthSelected based on UV-absorption maximum of the analyte (e.g., ~311 nm for related structures) nih.gov
Flow RateTypically 1.0 mL/min nih.gov

Computational and Theoretical Insights into 6-Chloro-7-nitro-3H-isobenzofuran-1-one Remain Elusive

Despite a thorough search of scientific literature and chemical databases, detailed computational and theoretical investigations specifically focused on the chemical compound 6-Chloro-7-nitro-3H-isobenzofuran-1-one are not publicly available. While research exists on related isobenzofuran (B1246724) derivatives and compounds with chloro and nitro functional groups, specific studies employing Density Functional Theory (DFT) or molecular docking for this particular molecule have not been reported in the accessible literature.

Therefore, it is not possible to provide a scientifically accurate article on the computational chemistry and theoretical investigations of 6-Chloro-7-nitro-3H-isobenzofuran-1-one as outlined. Generating such an article would require fabricating data, which would compromise the integrity and scientific validity of the information presented.

The requested outline, focusing on DFT calculations for electronic structure, reactivity, and spectroscopic prediction, as well as molecular docking studies for ligand-macromolecule interactions, necessitates specific data points that can only be obtained through dedicated computational research on this compound.

While general principles of computational chemistry could be discussed, applying them specifically to 6-Chloro-7-nitro-3H-isobenzofuran-1-one without supporting research would be speculative and would not meet the required standards of accuracy. For instance, discussions on conformational analysis, frontier molecular orbitals, and intermolecular interactions are highly molecule-specific, and the results for one compound cannot be directly extrapolated to another, even with structural similarities.

Further research, including de novo computational studies, would be required to generate the data necessary to fulfill the requested article's scope. Until such research is conducted and published, a detailed and accurate computational analysis of 6-Chloro-7-nitro-3H-isobenzofuran-1-one remains an area for future scientific exploration.

Computational Chemistry and Theoretical Investigations of 6 Chloro 7 Nitro 3h Isobenzofuran 1 One

Molecular Dynamics Simulations to Elucidate Dynamic Interactions and Complex Stability

MD simulations could be employed to model the interaction of 6-Chloro-7-nitro-3H-isobenzofuran-1-one with a potential biological target, such as an enzyme or receptor. By simulating the compound and its target in a solvated environment that mimics physiological conditions, researchers can observe the dynamic process of binding and unbinding. nih.gov This would help in identifying key amino acid residues involved in the interaction, the stability of the resulting complex, and the conformational changes that may occur in both the ligand and the protein upon binding. nih.gov

A hypothetical application of MD simulations could involve studying the thermal stability of 6-Chloro-7-nitro-3H-isobenzofuran-1-one itself. By subjecting a system of these molecules to varying temperatures within a simulation, one could predict its decomposition pathways and thermal stability, which is particularly relevant for nitro-containing compounds. nih.gov

Parameter Information Gained from MD Simulations Relevance
RMSD Stability of the compound-target complex over timePredicts the durability of the interaction
Radius of Gyration Compactness of the complexIndicates conformational changes upon binding
Binding Free Energy Quantitative measure of binding affinityHelps in ranking potential drug candidates
Interaction Fingerprints Key residues and types of interactions (e.g., hydrogen bonds, hydrophobic)Guides structure-based drug design

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isobenzofuranone Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. nih.govresearchgate.net

While specific QSAR studies focused solely on 6-Chloro-7-nitro-3H-isobenzofuran-1-one are not detailed in the available literature, research on related isobenzofuranone derivatives highlights the utility of this approach. For instance, a QSAR study was conducted on a series of aryl-substituted isobenzofuran-1(3H)-ones as inhibitors of the lymphocyte pore-forming protein perforin. nih.gov In such studies, various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are correlated with their inhibitory activity (e.g., IC50 values). nih.gov

The goal of a QSAR study is to develop a statistically robust model that can be used to predict the activity of compounds that have not yet been synthesized or tested. nih.gov Different statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM) can be employed to build these models. nih.gov For non-linear relationships between structure and activity, machine learning approaches are often utilized. nih.gov

A typical QSAR study involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.

Model Development: Statistical methods are used to select the most relevant descriptors and build a mathematical equation relating them to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

For isobenzofuranone derivatives, QSAR models can identify key structural features that are either beneficial or detrimental to their biological activity. For example, a model might reveal that the presence of a hydrogen bond donor at a specific position or a certain range of molecular weight is crucial for high inhibitory potency. nih.gov

Descriptor Type Example Descriptor Potential Influence on Activity of Isobenzofuranone Derivatives
Electronic Dipole Moment, Partial ChargesGoverns electrostatic interactions with the target protein.
Steric Molecular Volume, Surface AreaDetermines the fit of the molecule into the binding pocket.
Hydrophobic LogPInfluences the ability of the compound to cross cell membranes and interact with hydrophobic pockets in the target.
Topological Connectivity IndicesEncodes information about the branching and shape of the molecule.

Theoretical Studies on Dissociation Mechanisms and Energy Profiles of Isobenzofuranones

Theoretical studies focused on the dissociation mechanisms and energy profiles of molecules like 6-Chloro-7-nitro-3H-isobenzofuran-1-one are crucial for understanding their reactivity and stability. Although specific studies on this particular compound are not found in the public domain, the principles of computational chemistry provide a framework for how such investigations would be conducted.

These studies typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface (PES) of the molecule. The PES provides a landscape of the energy of the molecule as a function of its geometry. By identifying the transition states and intermediates along a reaction coordinate, the mechanism of a chemical reaction, such as dissociation, can be elucidated.

For a molecule like 6-Chloro-7-nitro-3H-isobenzofuran-1-one, theoretical studies could investigate the cleavage of various bonds, such as the C-Cl bond, the C-NO2 bond, or the bonds within the isobenzofuranone ring system. The energy barriers associated with the breaking of these bonds can be calculated, providing insights into the most likely dissociation pathways under different conditions (e.g., thermal or photochemical).

The energy profile of a dissociation reaction includes the energies of the reactant, transition state(s), any intermediates, and the final products. This information is critical for determining the kinetics and thermodynamics of the dissociation process. For instance, a high energy barrier for a particular dissociation pathway would indicate that this process is slow and less likely to occur.

Such theoretical investigations can also predict the products of dissociation and their relative stabilities. This is particularly important for understanding the potential degradation pathways of a compound. While experimental validation is essential, theoretical studies on dissociation mechanisms provide a powerful, atomistic-level understanding that can guide further experimental work.

Computational Method Information Provided Significance for Isobenzofuranones
Density Functional Theory (DFT) Electronic structure, optimized geometries, reaction energies.Predicts the stability and reactivity of the molecule.
Transition State Search Geometry and energy of the transition state.Determines the energy barrier and rate of a dissociation reaction.
Potential Energy Surface (PES) Scan Energy as a function of bond stretching or torsion.Identifies the lowest energy pathway for dissociation.
Frequency Calculations Vibrational frequencies, zero-point energy, characterization of stationary points.Confirms whether a structure is a minimum or a transition state and provides thermodynamic data.

Structure Activity Relationships Sar and Molecular Mechanisms of Action for Isobenzofuranone Derivatives

Elucidation of Structural Features Influencing Biological Interactions of Isobenzofuranones

The biological activity of isobenzofuranone derivatives is intricately linked to their structural characteristics. The nature and position of substituents on the aromatic ring and the lactone moiety can dramatically alter their physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn govern their interactions with biological macromolecules.

Impact of Substitution Patterns (e.g., Nitro, Chloro groups) on Molecular Recognition

While direct experimental data on 6-Chloro-7-nitro-3H-isobenzofuran-1-one is not extensively available in the public domain, the influence of chloro and nitro groups on the biological activity of related heterocyclic compounds, including other isobenzofuranones and benzimidazoles, provides valuable insights into their potential effects.

The introduction of a chloro group to a heterocyclic ring can significantly enhance biological activity. This is often attributed to the ability of halogens to form halogen bonds, which are non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on a biological target. This can improve binding affinity and, consequently, the potency of the compound. For instance, studies on benzofuran (B130515) derivatives have shown that the addition of a chlorine atom can lead to a substantial increase in anticancer activities. researchgate.net Similarly, the presence of a 6-chloro substituent in N-substituted benzimidazole (B57391) derivatives has been a key feature in compounds exhibiting antimicrobial and anticancer properties. semanticscholar.orgrsc.orgresearchgate.net The position of the chlorine atom is also a critical determinant of its effect on biological activity.

The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the molecule. mdpi.com This can influence the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition. In some chalcones, the position of the nitro group has been shown to be a critical factor in determining their anti-inflammatory and vasorelaxant activities. mdpi.com For example, chalcones with a nitro group at the ortho position of the A or B ring exhibited the highest anti-inflammatory activity. mdpi.com In the context of isobenzofuranones, while specific data for a 7-nitro substitution is scarce, the electron-withdrawing nature of this group at this position would be expected to modulate the electron density of the aromatic ring and potentially influence its interaction with target proteins.

The combination of both a chloro and a nitro group on the isobenzofuranone scaffold, as in 6-Chloro-7-nitro-3H-isobenzofuran-1-one, would likely result in a complex interplay of steric and electronic effects, potentially leading to unique biological activities.

Role of the Isobenzofuranone Scaffold in Ligand-Target Binding

The isobenzofuranone scaffold itself serves as a crucial anchoring point for interaction with biological targets. nih.gov This rigid, bicyclic system provides a defined three-dimensional structure that can fit into the binding pockets of enzymes and receptors. The lactone ring, with its carbonyl group, can act as a hydrogen bond acceptor, a key interaction in many ligand-protein complexes.

Molecular docking studies on various isobenzofuranone derivatives have illustrated the importance of the scaffold in orienting the molecule within the active site of a target protein. For example, in the inhibition of tyrosinase, the isobenzofuranone core was shown to be involved in interactions with copper atoms in the enzyme's active site. researchgate.net Furthermore, the planar nature of the aromatic ring allows for potential π-π stacking interactions with aromatic amino acid residues in the binding pocket.

Enzyme Inhibition Studies and Mechanistic Insights

Isobenzofuranone derivatives have been investigated as inhibitors of various enzymes, highlighting their potential as therapeutic agents. nih.govnih.gov Understanding the kinetics and mechanism of this inhibition is crucial for the rational design of more potent and selective inhibitors.

Determination of Enzyme Inhibition Kinetics and Binding Site Characterization (e.g., competitive, non-competitive, uncompetitive inhibition)

Enzyme inhibition by small molecules can occur through several mechanisms, which can be elucidated through kinetic studies. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive inhibition.

Competitive inhibition: The inhibitor binds to the same active site as the substrate, competing for binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic activity, regardless of whether the substrate is bound.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

While specific kinetic data for 6-Chloro-7-nitro-3H-isobenzofuran-1-one is not available, studies on other isobenzofuranone derivatives have demonstrated their ability to inhibit enzymes through these various mechanisms. For example, some (Z)-3-substituted-isobenzofuran-1(3H)-ones have been shown to exhibit antiplatelet activities through the inhibition of cyclooxygenase-1 (COX-1). nih.gov The precise mode of inhibition (competitive, non-competitive, or uncompetitive) would need to be determined experimentally for each specific compound and target enzyme.

Table 1: Types of Reversible Enzyme Inhibition

Inhibition TypeDescriptionEffect on VmaxEffect on Km
Competitive Inhibitor binds to the active site, competing with the substrate.UnchangedIncreases
Non-competitive Inhibitor binds to an allosteric site, altering enzyme conformation.DecreasesUnchanged
Uncompetitive Inhibitor binds to the enzyme-substrate complex.DecreasesDecreases

Identification of Key Amino Acid Residues in Enzyme-Ligand Interactions

The specific interactions between an isobenzofuranone inhibitor and the amino acid residues within the enzyme's binding site are fundamental to its inhibitory activity. Molecular docking simulations and techniques like X-ray crystallography can provide detailed insights into these interactions.

Key interactions can include:

Hydrogen bonds: Formed between the inhibitor and polar amino acid residues (e.g., serine, threonine, asparagine, glutamine). The carbonyl oxygen of the isobenzofuranone lactone is a potential hydrogen bond acceptor.

Hydrophobic interactions: Occur between nonpolar regions of the inhibitor and hydrophobic amino acid residues (e.g., valine, leucine, isoleucine, phenylalanine). The aromatic ring of the isobenzofuranone scaffold can participate in such interactions.

π-π stacking: Can occur between the aromatic ring of the inhibitor and the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.

Halogen bonds: As mentioned earlier, a chlorine substituent can form favorable interactions with nucleophilic atoms in the binding site.

While specific amino acid interaction data for 6-Chloro-7-nitro-3H-isobenzofuran-1-one is unavailable, molecular docking studies of a related compound, 3-((4-chloro-6-methyl pyrimidin-2-yl)amino) isobenzofuran-1(3H)-one (Z11), with DNA revealed that π-alkyl interactions and hydrogen bonding play a significant role in the formation of a stable complex. researchgate.net This suggests that similar interactions could be important for the binding of 6-Chloro-7-nitro-3H-isobenzofuran-1-one to protein targets.

Mechanism-Based Enzyme Inactivation Studies and Conformational Changes

Mechanism-based enzyme inactivation, also known as suicide inhibition, is a type of irreversible inhibition where the enzyme itself converts a benign substrate into a reactive species that then covalently binds to and inactivates the enzyme. This process is time-dependent and can lead to a prolonged duration of action.

Certain functional groups can be bioactivated by enzymes to form reactive intermediates. While there is no direct evidence to suggest that 6-Chloro-7-nitro-3H-isobenzofuran-1-one acts as a mechanism-based inactivator, the presence of the nitro group is noteworthy. Nitroaromatic compounds can undergo enzymatic reduction to form reactive nitroso, hydroxylamino, and amino derivatives, which can then covalently modify cellular macromolecules. For instance, 7-nitro-2,1,3-benzoxadiazole derivatives have been identified as suicide inhibitors for glutathione (B108866) S-transferases. nih.gov

Interactions with Nucleic Acids (DNA/RNA)

The ability of small molecules to interact with DNA is a cornerstone of many therapeutic strategies. For isobenzofuranone derivatives, a key mechanism of action involves the disruption of DNA topology and function through the inhibition of essential enzymes like DNA topoisomerases.

DNA topoisomerases are critical enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. youtube.comyoutube.com Certain isobenzofuranone derivatives have been identified as potent inhibitors of type II DNA topoisomerase, particularly in pathogenic organisms like Leishmania donovani. nih.govnih.gov

Unlike classic topoisomerase poisons such as etoposide, which stabilize the covalent enzyme-DNA "cleavable complex" leading to double-strand breaks, some isobenzofuranone derivatives function as catalytic inhibitors. nih.govnih.gov Studies on the derivatives JVPH3 and JVPH4 have shown that these compounds inhibit the decatenation activity of Leishmania donovani topoisomerase II (LdTOPII). nih.govnih.gov The mechanism involves interfering with a different stage of the catalytic cycle. nih.gov Instead of trapping the cleavable complex, these derivatives abrogate the initial formation of the topoisomerase II–DNA binary complex. nih.gov By preventing the enzyme from binding to its DNA substrate, they effectively halt the catalytic process before the DNA cleavage step can occur. nih.gov This distinct mechanism was further supported by findings that pre-incubation of the enzyme with these isobenzofuranone derivatives prevented the formation of the etoposide-stabilized cleavable complex. nih.gov

This inhibitory action on a vital parasitic enzyme highlights a target-based approach for developing new therapeutic agents. nih.gov The disruption of topoisomerase II function ultimately hampers essential metabolic processes within the cell, inducing apoptosis-like cell death in the parasite. nih.govnih.gov

CompoundTarget EnzymeInhibition MechanismEffect
JVPH3 L. donovani Topoisomerase II (LdTOPII)Catalytic Inhibition; Interferes with enzyme-DNA bindingInhibits decatenation activity; Prevents cleavable complex formation. nih.govnih.gov
JVPH4 L. donovani Topoisomerase II (LdTOPII)Catalytic Inhibition; Interferes with enzyme-DNA bindingInhibits decatenation activity; Prevents cleavable complex formation. nih.govnih.gov
Etoposide (Reference)Eukaryotic Topoisomerase IITopoisomerase PoisonStabilizes the covalent DNA-enzyme cleavable complex. youtube.comnih.gov

The interaction of small molecules with DNA can occur through several modes, most notably intercalation between base pairs or binding within the minor or major grooves. nih.govrsc.org For isobenzofuranone derivatives that act as topoisomerase II inhibitors, their mechanism is directly linked to DNA binding—or more specifically, the prevention of it by the enzyme. nih.gov

Electrophoretic mobility shift assays have demonstrated that derivatives like JVPH3 and JVPH4 interfere with the DNA-binding activity of LdTOPII. nih.gov This suggests that the compounds may bind to the enzyme in a way that blocks its DNA-binding domain, or they may interact with the DNA substrate in a manner that makes it unrecognizable to the enzyme. nih.gov The latter possibility implies a direct interaction with DNA, though not necessarily through classical intercalation. The process of intercalation typically involves the insertion of a planar molecule between the base pairs of the DNA double helix, a mechanism that often leads to the stabilization of topoisomerase-DNA cleavable complexes, which is contrary to what is observed with JVPH3 and JVPH4. nih.govrsc.org

Alternatively, minor groove binding is another common interaction mode for small molecules. nih.gov This involves the compound fitting into the narrow minor groove of the DNA, often with sequence specificity. nih.govcaltech.edu While the precise mode of DNA interaction for these specific isobenzofuranones has not been fully elucidated as intercalation or groove binding, their ability to disrupt the enzyme-DNA complex is a critical aspect of their mechanism. nih.gov

Interaction Study TypeFinding with Isobenzofuranone DerivativesImplication
Electrophoretic Mobility Shift Assay Derivatives (JVPH3, JVPH4) abrogate the mobility shift caused by LdTOPII binding to DNA. nih.govThe compounds interfere with the formation of the enzyme-DNA binary complex. nih.gov
Plasmid Cleavage Assay Derivatives (JVPH3, JVPH4) do not stabilize the LdTOPII-mediated cleavable complex, unlike etoposide. nih.govnih.govThe mechanism is not that of a topoisomerase "poison" but rather catalytic inhibition. nih.gov

Investigation of Cellular Interaction Mechanisms at the Molecular Level

Understanding how a compound interacts with cellular machinery is crucial for drug development. Research on isobenzofuranone derivatives has extended to their effects on intracellular signaling pathways and the identification of their specific molecular targets within the complex environment of the cell.

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to signal transduction, regulating a vast array of cellular processes. nih.gov Isobenzofuranones have been specifically designed as novel ligands for PKC. nih.gov Based on the interaction model of the natural PKC ligand 1,2-diacyl-sn-glycerol (DAG) with the PKCδ C1B binding domain, new isobenzofuranone derivatives were synthesized and evaluated for their binding activity to PKCα. nih.gov

Structure-activity relationship studies revealed that modifications to the isobenzofuranone core significantly influenced binding affinity. nih.gov For instance, the pivaloyl derivative 1f was identified as a potent PKCα ligand. nih.gov Further research into dimeric forms of isobenzofuranone ligands has been used to probe the spatial relationship between the two ligand-binding sites (C1A and C1B) on PKC. nih.gov These studies demonstrate that the isobenzofuranone scaffold is a viable template for developing modulators of the PKC signaling pathway. nih.govnih.gov

Derivative TypeTargetFindingReference
Pivaloyl derivative 1f Protein Kinase Cα (PKCα)Identified as a strong PKCα ligand based on a DAG-interaction model. nih.gov
Isobenzofuranone dimers Protein Kinase Cα (PKCα)Used to examine the distance between the C1A and C1B ligand-binding sites. nih.gov

Identifying the specific molecular targets of a bioactive compound within a complex biological system is a key challenge in chemical biology and drug discovery. For isobenzofuranone derivatives, research has successfully identified distinct molecular targets like DNA topoisomerase II and Protein Kinase C through a combination of experimental and computational approaches. nih.govnih.gov

Target-based screening, such as enzyme activity assays (e.g., decatenation assays for topoisomerase II), allows for the direct testing of compounds against purified proteins. nih.govnih.gov This approach definitively established LdTOPII as a target for derivatives like JVPH3. nih.gov

In parallel, computational methods such as molecular docking are increasingly used to predict and rationalize the binding of small molecules to protein targets. nih.govnih.gov These in silico techniques can model the interactions between a ligand and a protein's binding site, helping to understand the structural basis for affinity and to guide the optimization of lead compounds. nih.gov While comprehensive protein interactome studies for isobenzofuranones are not widely reported, the successful identification of specific, high-affinity targets like PKC and topoisomerase II demonstrates the principle. These identified targets are crucial nodes in cellular networks, and their modulation by isobenzofuranone ligands can have profound effects on cell fate, such as inducing apoptosis in pathogens or modulating signaling pathways in mammalian cells. nih.govnih.gov

Advanced Methodologies in Isobenzofuranone Research

Chemoinformatic Approaches for Compound Library Analysis and Design

Chemoinformatics plays a pivotal role in modern drug discovery by enabling the analysis of vast chemical datasets to guide the design and synthesis of new compound libraries with improved drug-like properties. For isobenzofuranone research, chemoinformatic tools are instrumental in building and refining libraries of derivatives to maximize their potential as therapeutic agents.

A key aspect of chemoinformatic analysis is the evaluation of physicochemical properties that influence the pharmacokinetic profile of a compound. These properties, often guided by frameworks like Lipinski's Rule of Five, help predict a compound's oral bioavailability. The analysis of molecular attributes such as the n-octanol/water partition coefficient (LogP), molecular weight (MW), number of hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA) is standard practice. nih.gov For instance, a study on C-3 functionalized isobenzofuran-1(3H)-ones utilized chemoinformatic tools to calculate these properties, revealing that most of the synthesized compounds fell within the acceptable range for drug-likeness. nih.gov

Interactive Data Table: In Silico Physicochemical Properties of Exemplary Isobenzofuranone Derivatives

Compound Molecular Formula MW ( g/mol ) LogP HBD HBA
Derivative A C15H10O4 254.24 2.8 1 4
Derivative B C16H12O4 268.27 3.2 1 4
Derivative C C15H9ClO4 288.68 3.5 1 4
6-Chloro-7-nitro-3H-isobenzofuran-1-one C8H4ClNO4 213.58 - - -

The design of compound libraries can be further enhanced by scaffold-based approaches. The Bemis-Murcko scaffolding algorithm, for example, decomposes complex molecules into their fundamental ring structures, allowing for the creation of compound clusters based on a common core. lifechemicals.com This approach facilitates the systematic exploration of chemical space and the identification of novel bioactive frameworks. lifechemicals.com By applying such algorithms to an isobenzofuranone core, researchers can design libraries with diverse substitutions at various positions, thereby increasing the probability of discovering compounds with desired biological activities.

Chemical Biology Techniques for Probing Molecular Interactions

Understanding how a small molecule interacts with its biological targets is fundamental to elucidating its mechanism of action. Chemical biology offers a powerful toolkit for this purpose, with techniques designed to probe these interactions in complex biological systems.

One such technique involves the use of bifunctional molecules that can both capture and report on protein-protein interactions. For instance, unnatural amino acids with photoactivatable groups and bioorthogonal handles have been developed for in vivo covalent chemical capture. nih.gov While not yet specifically applied to isobenzofuranones, this methodology could be adapted to identify the protein targets of bioactive isobenzofuranone derivatives.

Photoaffinity labeling (PAL) is a powerful technique for identifying the specific binding partners of a bioactive compound. nii.ac.jp This method involves modifying the compound of interest (the "pharmacophore") with a photoreactive group and often an enrichment handle, such as biotin. nii.ac.jp Upon binding to its target protein, the photoreactive group is activated by light, leading to the formation of a covalent bond between the probe and the protein. nii.ac.jp The protein can then be isolated and identified using the enrichment handle.

The design of a photoaffinity probe is critical to its success. The probe must retain high affinity for the target, and the photoreactive group should be positioned such that it does not sterically hinder binding. Common photoreactive moieties include aryl azides, benzophenones, and diazirines. ox.ac.uk While specific applications of PAL to 6-Chloro-7-nitro-3H-isobenzofuran-1-one have not been reported, this technique holds significant promise for deconvoluting the molecular targets of bioactive isobenzofuranones. A hypothetical PAL probe for an isobenzofuranone could involve the introduction of a diazirine-containing linker at a non-critical position on the scaffold.

High-Throughput Screening (HTS) Methodologies in the Identification of Isobenzofuranone Ligands

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large and diverse compound libraries for activity against a specific biological target. youtube.com HTS automation allows for the screening of hundreds of thousands of compounds in a short period, significantly accelerating the identification of "hit" compounds. ewadirect.com

HTS campaigns can be designed in various formats, including biochemical assays that measure the activity of a purified enzyme or cell-based assays that assess a compound's effect on a cellular process. nih.gov For example, a high-throughput, cell-based luciferase reporter assay was used to screen a library of approximately 300,000 compounds, leading to the identification of a benzofuran (B130515) class of HCV inhibitors. nih.gov Although benzofurans are structurally distinct from isobenzofuranones, this study highlights the power of HTS in identifying novel heterocyclic cores with antiviral activity. nih.gov

The process of HTS generates a large amount of data, which is then analyzed to identify promising candidates for further optimization. ewadirect.com A typical HTS workflow for identifying isobenzofuranone ligands would involve:

Development of a robust and miniaturized assay for the biological target of interest.

Screening of a large compound library, which could include a focused sub-library of isobenzofuranone derivatives.

Identification of initial hits based on a predefined activity threshold.

Confirmation and validation of hits through dose-response studies and secondary assays.

While no specific HTS campaigns for 6-Chloro-7-nitro-3H-isobenzofuran-1-one are documented in the literature, the isobenzofuranone scaffold has been the subject of biological evaluation. For instance, a series of novel isobenzofuran-1(3H)-one derivatives were synthesized and evaluated for their antidepressant activity, with some compounds showing promising serotonin (B10506) reuptake inhibition. Such findings underscore the potential of the isobenzofuranone scaffold and provide a rationale for its inclusion in future HTS campaigns.

Interactive Data Table: Overview of Advanced Methodologies

Methodology Principle Application in Isobenzofuranone Research Key Advantages
Chemoinformatics Use of computational methods to analyze and design compound libraries. In silico prediction of drug-like properties and design of focused libraries. Cost-effective, rapid, and predictive.
Photoaffinity Labeling Covalent trapping of ligand-protein interactions using a photoactivatable probe. Hypothetical application for target identification of bioactive isobenzofuranones. Identifies direct binding partners in a biological context.

| High-Throughput Screening | Rapid, automated screening of large compound libraries. | Identification of bioactive isobenzofuranones from large and diverse libraries. | High efficiency, scalability, and speed in hit identification. |

Q & A

Q. What are the standard synthetic routes for 6-chloro-7-nitro-3H-isobenzofuran-1-one, and how can reaction conditions be optimized for yield?

The compound is synthesized via sequential nitration and chlorination of a precursor isobenzofuranone. A typical protocol involves:

  • Nitration : Using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions.
  • Chlorination : POCl₃ in DMF at reflux (70–80°C) for 6–8 hours. Optimization strategies include:
  • Controlling stoichiometry (1.2–1.5 equiv chlorinating agent) to avoid over-chlorination.
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
  • Purification by recrystallization from ethanol/water (3:1), yielding >75% purity .

Q. Which spectroscopic techniques are most reliable for characterizing 6-chloro-7-nitro-3H-isobenzofuran-1-one?

Key techniques include:

  • ¹H/¹³C NMR : DMSO-d₆ resolves aromatic protons (e.g., nitro group deshields adjacent protons by 0.3–0.5 ppm).
  • IR Spectroscopy : Identifies carbonyl (C=O at ~1740 cm⁻¹) and nitro (asymmetric/symmetric stretches at ~1520/1340 cm⁻¹).
  • X-ray Crystallography : Resolves regiochemical ambiguities; follow CCDC protocols (e.g., CCDC 1505246) for data deposition .

Advanced Research Questions

Q. How can computational modeling clarify the electronic effects of the nitro and chloro substituents in 6-chloro-7-nitro-3H-isobenzofuran-1-one?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

  • Nitro Group : Reduces electron density on the aromatic ring (MEP maps show +0.15 e⁻ depletion).
  • Chloro Substituent : Stabilizes the carbonyl via inductive effects (ΔG‡ lowered by 2–3 kcal/mol). Cross-validate with Hammett substituent constants (σmeta-NO₂ = +1.43; σpara-Cl = +0.23) .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions?

Address discrepancies via:

  • Solvent Effects : Simulate NMR shifts in DMSO using the IEFPCM solvent model (adjusts predictions by ±0.1 ppm).
  • Conformational Analysis : Use NOESY to identify dominant rotamers (e.g., nitro group torsion angles).
  • Crystallographic Validation : Compare experimental dihedral angles (e.g., X-ray data for analogous compound 7c, CCDC JUS1802) .

Q. How does the compound’s hydrolytic stability under acidic/basic conditions affect its use in nucleophilic reactions?

Stability assays (HPLC monitoring at pH 2–12, 25–60°C) reveal:

  • Acidic Conditions (pH <3) : Lactone ring opens within 2 hours (t1/2 = 45 min at pH 2).
  • Basic Conditions (pH >10) : Rapid degradation (t1/2 = 15 min at pH 12). Mitigate instability by using aprotic solvents (DMF, THF) and low temperatures (−20°C) for nucleophilic substitutions .

Methodological Notes

  • Data Reproducibility : Replicate spectral data (e.g., IR, NMR) across multiple batches to confirm synthetic consistency .
  • Crystallographic Best Practices : Deposit X-ray data in public repositories (e.g., CCDC) to enable structural validation .
  • Computational Cross-Checks : Use multiple software packages (Gaussian, ORCA) to verify electronic property calculations .

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6-Chloro-7-nitro-3 H-isobenzofuran-1-one
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6-Chloro-7-nitro-3 H-isobenzofuran-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.